6-bromo-2-methyl-1H-quinazolin-4-one
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Overview
Description
The compound identified as “6-bromo-2-methyl-1H-quinazolin-4-one” is a chemical entity with significant applications in various scientific fields. It is known for its unique properties and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-bromo-2-methyl-1H-quinazolin-4-one involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of an aldehyde-containing reactive hydrogen with an epoxy resin to obtain an aldehyde group-containing epoxy derivative. This derivative is then reacted with a primary amine to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to maintain the desired chemical properties and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
6-bromo-2-methyl-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Aspirin (CID 2244)
- Salicylsalicylic acid (CID 5161)
- Indomethacin (CID 3715)
- Sulindac (CID 1548887)
Uniqueness
6-bromo-2-methyl-1H-quinazolin-4-one is unique due to its specific reactivity and applications. Unlike similar compounds, it may offer distinct advantages in terms of stability, reactivity, and versatility in various chemical and biological contexts .
Properties
IUPAC Name |
6-bromo-2-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYWPPKPTICBPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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